molecular formula C12H14N2O4 B1602139 Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate CAS No. 29281-06-9

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Cat. No.: B1602139
CAS No.: 29281-06-9
M. Wt: 250.25 g/mol
InChI Key: FIHSLNDIKXNHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a substituted indazole derivative characterized by methoxy groups at positions 5 and 6 of the indazole core and an ethyl ester at position 2. Indazole derivatives are pharmacologically significant due to their structural mimicry of purine bases and their ability to modulate biological targets such as kinases and inflammatory mediators .

Properties

IUPAC Name

ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-18-12(15)11-7-5-9(16-2)10(17-3)6-8(7)13-14-11/h5-6H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHSLNDIKXNHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572687
Record name Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29281-06-9
Record name Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of 5,6-Dimethoxy-indazole-3-carboxylic Acid

  • Starting Material: 4-Amino-veratrol (1,2-dimethoxy-4-aminobenzene) is converted to 3,4-dimethoxy-2-hydroximino-acetanilide via the Sandmeyer reaction, involving diazotization with nitrous acid.
  • Ring Closure: Treatment of this intermediate with strong acids such as sulfuric acid, phosphoric acid, or polyphosphoric acid induces cyclization to form 5,6-dimethoxy-isatine.
  • Conversion to Indazole Acid: The isatine is then reacted with alkali, followed by nitrous acid treatment and reduction using stannous chloride to yield 5,6-dimethoxy-indazole-3-carboxylic acid.

This sequence is summarized as:

Step Reaction Type Reagents/Conditions Product
1 Diazotization Nitrous acid 3,4-Dimethoxy-2-hydroximino-acetanilide
2 Cyclization Sulfuric/Phosphoric/Polyphosphoric acid 5,6-Dimethoxy-isatine
3 Reduction Alkali, Nitrous acid, Stannous chloride 5,6-Dimethoxy-indazole-3-carboxylic acid

Step 2: Esterification to Ethyl Ester

  • The 5,6-dimethoxy-indazole-3-carboxylic acid is converted to its ethyl ester by standard esterification methods. This typically involves reaction with ethanol under acidic conditions or via activation of the acid (e.g., using carbodiimides) followed by reaction with ethanol.

Step 3: Optional Amide Formation (for Related Derivatives)

  • The acid or its ester can be further reacted with amines in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amides, though this is more relevant for derivatives rather than the ethyl ester itself.

Reaction Conditions and Solvents

  • The ring closure step requires strong acidic media (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures to facilitate cyclization.
  • Esterification can be performed under reflux in ethanol with catalytic acid or via carbodiimide-mediated coupling at room temperature in solvents such as ethyl acetate, pyridine, dioxane, dimethylformamide, or acetone.
  • Reduction with stannous chloride is typically carried out under controlled conditions to ensure selective reduction of the nitroso intermediate to the indazole ring.

Alternative Synthetic Notes

  • The starting 2-amino-4,5-dimethoxyphenyl-acetic esters are known and can be prepared by established methods, providing alternative entry points into the synthesis.
  • The 5,6-dimethoxy-indazole-3-carboxylic acid can also be converted to nitrile derivatives, which upon hydration yield the acid or esters.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Notes
1 4-Amino-veratrol Diazotization Nitrous acid Formation of hydroximino-acetanilide
2 3,4-Dimethoxy-2-hydroximino-acetanilide Cyclization Sulfuric/Phosphoric/Polyphosphoric acid Formation of 5,6-dimethoxy-isatine
3 5,6-Dimethoxy-isatine Reduction Alkali, Nitrous acid, Stannous chloride Formation of 5,6-dimethoxy-indazole-3-carboxylic acid
4 5,6-Dimethoxy-indazole-3-carboxylic acid Esterification Ethanol, Acid catalyst or carbodiimide Formation of this compound

Research Findings and Practical Considerations

  • The use of stannous chloride as a reducing agent is preferred due to its selectivity and efficiency in converting the nitroso intermediate to the indazole ring system.
  • Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide enhance esterification or amidation efficiency at room temperature, reducing the need for heating and minimizing side reactions.
  • Solvent choice impacts reaction rate and purity; polar aprotic solvents like dimethylformamide and dioxane are commonly employed in coupling steps.
  • The preparation methods are well-documented in patent literature, notably US Patent 3705175A, which provides detailed procedural insights into these synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancers. The compound's structure allows it to interact with biological targets effectively.

Case Study: Antitumor Activity

A study demonstrated that derivatives of indazole, including those related to this compound, exhibited significant inhibitory effects against cancer cell lines. For instance, a derivative showed an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer potential while maintaining selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals. Its efficacy as a pesticide and herbicide enhancer contributes to improved crop yields. The methoxy groups in its structure may enhance the bioavailability and effectiveness of active ingredients in agricultural formulations.

Material Science

In material science, this compound is investigated for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can lead to materials with desirable physical characteristics.

Biochemical Research

Researchers leverage this compound in biochemical studies focusing on enzyme inhibition and receptor binding. Understanding these interactions can lead to insights into various biological processes and the development of new therapeutic strategies.

Diagnostic Applications

This compound is being explored for its potential role in developing diagnostic agents that facilitate early disease detection. This application underscores the compound's versatility beyond traditional pharmaceutical uses.

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting cancer and neurological disordersAntitumor activity with IC50 values showing efficacy against K562 cells
Agricultural ChemicalsEnhancer for pesticide and herbicide formulationsImproves crop yields through enhanced effectiveness
Material ScienceDevelopment of advanced materials including polymers and coatingsInvestigated for unique chemical properties beneficial for material applications
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into biological processes leading to new therapeutic strategies
Diagnostic ApplicationsPotential role in developing agents for early disease detectionOngoing research into diagnostic capabilities

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy and ester groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituents, physicochemical properties, and biological activity.

Substituent-Driven Structural Comparisons

Table 1: Key Structural Analogs and Their Substitutions
Compound Name Substituents (Positions) Core Structure Similarity Score* Key Reference
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate -OCH₃ (5,6) Indazole N/A Synthesized
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate -Cl (5,6) Indazole 0.99 CAS 885279-23-2
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate -CF₃ (6) Indazole 0.97 CAS 1053656-54-4
Methyl 5-methyl-1H-indazole-3-carboxylate -CH₃ (5) Indazole 0.88 CAS 858227-11-9
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate -CH₃ (5,5), saturated ring Partially saturated indazole N/A CAS 39104-05-7

*Similarity scores (0–1 scale) are derived from structural overlap relative to the target compound .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro (-Cl) and trifluoromethyl (-CF₃) substituents (Table 1) enhance lipophilicity and metabolic stability but reduce solubility compared to methoxy (-OCH₃) groups .
  • Methoxy groups improve aqueous solubility and may enhance hydrogen-bonding interactions with biological targets.

Saturation Effects :

  • The tetrahydroindazole derivative (CAS 39104-05-7) exhibits a partially saturated ring, which reduces aromaticity and may alter pharmacokinetic properties such as half-life and tissue penetration .
Key Findings:
  • The ethyl-5-methyl-N1-p-chlorobenzoyl analog demonstrated potent antiarthritic effects in rat models at non-toxic doses, highlighting the importance of N1 acyl modifications and 5-position substituents .
  • Chlorinated derivatives (e.g., dichloro analogs) are often prioritized for their metabolic resistance but may exhibit higher toxicity due to bioaccumulation .

Biological Activity

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at positions 5 and 6 of the indazole ring. This structural feature is significant as it may influence both its chemical reactivity and biological activity compared to other indazole derivatives.

Antitumor Activity

Recent studies have demonstrated that various indazole derivatives exhibit promising antitumor activity. This compound has shown significant inhibitory effects against several cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative activity of this compound. The compound was tested using the MTT assay, which measures cell viability based on metabolic activity. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, demonstrating its potency as an anticancer agent .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Selectivity Index (Normal Cells)
K5625.1533.2 (HEK-293)
A549TBDTBD
PC-3TBDTBD
Hep-G2TBDTBD

The antitumor effects of this compound are believed to be mediated through multiple pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Annexin V-FITC/PI assays revealed that treatment with this compound significantly increased apoptosis rates .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that this compound causes cell cycle arrest at the G0/G1 phase. This was evidenced by an increase in G0/G1 population from 29.4% in control cells to over 41% in treated cells .
  • Modulation of Apoptosis-related Proteins : Western blotting assays showed that the compound downregulated Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), thereby promoting apoptosis through the intrinsic pathway .
  • p53/MDM2 Pathway : Further investigations revealed that this compound could modulate the expression levels of p53 and MDM2 proteins, disrupting their interaction and enhancing p53 activity, which is crucial for apoptosis induction .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on K562 Cells : A recent study demonstrated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis in K562 cells through modulation of apoptotic pathways .
  • Comparative Analysis with Other Indazoles : Comparative studies with other indazole derivatives indicated that this compound exhibited superior antitumor activity, making it a candidate for further development as a low-toxicity anticancer agent .

Q & A

Q. What are the standard synthetic methodologies for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or esterification reactions. A common approach involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylate derivatives with amines or thiazolones in acetic acid. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields structurally analogous indazole derivatives . Reaction conditions (3–5 hours, 100 mL solvent) and purification steps (recrystallization from DMF/acetic acid) are critical for purity.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and esterification.
  • X-ray crystallography : For unambiguous structural elucidation, as demonstrated for related tetrahydroindazole carboxylates (e.g., Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate) .
  • Chromatography : HPLC or GC to assess purity, especially when discrepancies in spectral data arise .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Although specific toxicity data for this compound is limited, general indazole-handling precautions apply:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Waste Disposal : Collect organic waste in sealed containers and treat via licensed disposal services, as recommended for similar heterocyclic esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Test bases like sodium acetate vs. potassium carbonate to improve cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF) with acetic acid for reflux reactions; polar solvents may enhance solubility of methoxy groups.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as seen in analogous benzoxazole syntheses .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Mitigation steps:
  • Multi-Technique Validation : Cross-validate with IR (for ester C=O stretches) and high-resolution mass spectrometry (HRMS).
  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria, as observed in tetrahydroindazole derivatives .
  • Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, which confirmed the structure of a related hydrate .

Q. What strategies are effective for studying the reactivity of this compound under varying conditions?

  • Methodological Answer : Reactivity studies should focus on:
  • Ester Hydrolysis : Test alkaline vs. acidic hydrolysis to generate carboxylic acid derivatives, monitoring via TLC .
  • Electrophilic Substitution : Explore nitration or halogenation at the indazole C-4 position, guided by methoxy directing effects.
  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life, referencing stability protocols for methyl indole carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.